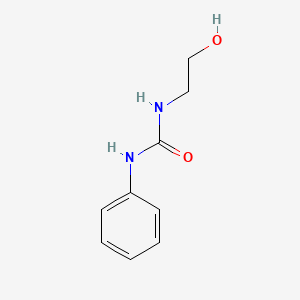

1-(2-Hydroxyethyl)-3-phenylurea

描述

Contextual Significance of Phenylurea Compounds in Chemical Research

Phenylurea and its derivatives represent a cornerstone in the development of functionally diverse molecules, spanning pharmaceuticals, agriculture, and materials science. The foundational structure, characterized by a urea (B33335) core linked to a phenyl group, provides a versatile scaffold for chemical modification.

Overview of Phenylurea Derivatives as a Class of Bioactive Molecules

Phenylurea derivatives are widely recognized for their extensive applications in the pharmaceutical and chemical industries. researchgate.net The phenyl group generally enhances membrane penetration, a desirable trait for bioactive compounds. researchgate.net This class of molecules has been extensively investigated for various biological activities.

Substitutions on the phenylurea structure are critical in determining the specific biological effects. researchgate.net For instance, different phenylurea derivatives have been designed and synthesized as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor progression. nih.gov Studies have shown that the position of substituents on the phenyl ring is crucial for inhibitory activity, with a strong preference for para-substitution observed in some cases. nih.gov

Furthermore, research into N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs has identified compounds with significant antitumor activity against a range of human tumor cell lines, including leukemia, breast cancer, and colon cancer. nih.gov Some of these derivatives exhibit potent anticancer effects with IC50 values in the micromolar range. researchgate.netnih.gov The versatility of the phenylurea scaffold allows for the generation of large libraries of compounds for screening, leading to the discovery of novel therapeutic agents. nih.gov The biological activity of these compounds is not limited to anticancer effects; they are also explored as potential herbicides and pesticides. ontosight.ai

Importance of Hydroxyethyl (B10761427) Substituents in Modulating Molecular Interactions and Reactivity

The incorporation of a hydroxyethyl (-CH₂CH₂OH) group into a molecule can significantly influence its properties and interactions. The hydroxyl (-OH) moiety is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is fundamental to many chemical and biological processes. patsnap.com

For example, in polymers like hydroxyethylcellulose (HEC), the hydroxyethyl groups interact with water molecules through hydrogen bonding, which is the primary mechanism behind its thickening and stabilizing properties in aqueous solutions. patsnap.com This group enhances water solubility and allows for the formation of clear, viscous gels. patsnap.com

In the context of bioactive molecules, the hydroxyethyl substituent can play a critical role in binding to biological targets such as enzymes. The N-(2-hydroxyethyl)-piperazine moiety, for instance, has been shown to penetrate the active site of the AChE enzyme, with the hydroxyethyl group forming crucial hydrogen bonds with key amino acid residues. acs.org This interaction can enhance the stability of the enzyme-ligand complex, thereby modulating the compound's inhibitory activity. acs.org The flexibility and polarity of the hydroxyethyl group can contribute to a more polarized topological surface area, which may lead to enhanced biological activity. acs.org

Rationale for Comprehensive Academic Investigation of 1-(2-Hydroxyethyl)-3-phenylurea

Despite the established significance of both the phenylurea scaffold and the hydroxyethyl functional group, the specific compound this compound remains relatively underexplored in dedicated academic literature.

Current Gaps in Mechanistic Understanding and Application Potential

A significant gap exists in the detailed scientific understanding of this compound. While general synthesis methods for phenylureas are known, such as the reaction of anilines with urea or isocyanates, specific optimization and mechanistic studies for this particular derivative are not widely published. nih.govorgsyn.orgchemicalbook.com Commercial suppliers list the compound, but in-depth research into its specific chemical reactivity, physical properties, and conformational analysis is limited. chemicalbook.comsigmaaldrich.com

The primary knowledge gap lies in its potential applications. Although the parent phenylurea structure is a known pharmacophore and the hydroxyethyl group can enhance biological interactions, dedicated studies to screen this compound for specific biological activities (e.g., as an enzyme inhibitor, antitumor agent, or herbicide) are not prevalent in the available literature. Its mechanism of action at a molecular level, should it possess bioactivity, is entirely uncharacterized.

Interdisciplinary Research Opportunities in Chemistry, Biology, and Materials Science

The structural features of this compound present numerous opportunities for interdisciplinary research.

Chemistry: There is an opportunity for synthetic chemists to develop novel, efficient, and scalable synthesis routes. Physical chemists can perform detailed characterization of its solid-state structure, spectroscopic properties, and intermolecular interactions, which are influenced by the hydrogen-bonding capabilities of the urea and hydroxyl groups. nih.govulisboa.pt

Biology: Medicinal chemists and chemical biologists can investigate the compound as a lead structure. Building on the known bioactivities of other phenylureas, it could be screened against various biological targets, such as kinases, tubulin, or enzymes like IDO1. nih.govnih.gov The hydroxyethyl group could potentially be functionalized to create a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Materials Science: The presence of both a rigid phenyl group and a flexible hydroxyethyl group, along with multiple hydrogen bonding sites, suggests potential applications in materials science. ontosight.ai Researchers could explore its use as a monomer or building block for creating novel polymers or supramolecular assemblies with specific properties, leveraging the hydrogen-bonding network for self-assembly. patsnap.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFMTSNQZYKQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190906 | |

| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3747-47-5 | |

| Record name | N-(2-Hydroxyethyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3747-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003747475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for elucidating the intrinsic electronic properties of a molecule. These studies provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, where the goal is to find the lowest energy conformation of a molecule. nih.govepstem.net For 1-(2-Hydroxyethyl)-3-phenylurea, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. epstem.netrepec.org This process involves calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is reached, yielding optimized bond lengths, bond angles, and dihedral angles. epstem.net

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to receive an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates higher reactivity and lower stability. researchgate.net This energy gap can be used to prove the bioactivity of a molecule through its role in intramolecular charge transfer. irjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived within the framework of DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies, which are fundamental in assessing the chemical behavior of a molecule.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It is calculated to identify the sites for electrophilic and nucleophilic attack within a molecule. nih.gov The MEP map provides a visual representation of the charge distribution on the molecular surface, where different colors indicate different potential values.

Typically, MEP maps use a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For this compound, the MEP map would be expected to show:

Negative regions (red) concentrated around the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group, due to the high electronegativity of oxygen. These sites are the primary locations for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor.

Positive regions (blue) located around the hydrogen atoms of the urea's N-H groups and the hydroxyl group's O-H. These areas are electron-deficient and represent sites where the molecule can act as a hydrogen bond donor.

The phenyl ring would exhibit a region of negative potential (π-electrons) above and below the plane of the ring, making it susceptible to interactions with electrophiles or cations.

MEP analysis is particularly useful for studying interactions where a specific relative orientation between reactants is optimal, such as in drug-receptor and enzyme-substrate binding. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is crucial, as its conformation can significantly influence its physical properties and biological activity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's dynamic behavior. nih.govyoutube.com

The conformation of this compound is determined by the rotation around its single bonds. Potential Energy Surface (PES) studies are conducted to map the energy of the molecule as a function of one or more dihedral angles. muni.cz These studies reveal the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). acs.orgnih.gov

For molecules containing urea (B33335) linkages, significant rotational barriers exist. Studies on phenylurea and various alkylureas using methods like B3LYP and MP2 have provided detailed insights into these barriers. acs.orgnih.govacs.org

Rotation about the C(sp²)-N bond: The bond between the urea carbonyl carbon and the nitrogen atoms has a partial double-bond character, leading to a relatively high barrier to rotation. For phenylurea, this barrier is calculated to be in the range of 8.6–9.4 kcal/mol. acs.orgnih.govacs.org This restricted rotation leads to the existence of cis and trans isomers.

Rotation about the N-C(aryl/alkyl) bond: The barrier to rotation for the group attached to the nitrogen is generally lower. For the phenyl group in phenylurea, the calculated rotational barrier is approximately 2.4 kcal/mol (at the MP2 level of theory). acs.orgnih.govacs.org For the ethyl group in ethylurea, a model for the hydroxyethyl (B10761427) side chain, the barrier is significantly higher at around 6.2 kcal/mol. acs.orgnih.govacs.org

These rotational barriers dictate the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Table 2: Calculated Rotational Barriers in Phenylurea and Related Alkylureas

| Compound | Rotational Bond | Method | Calculated Barrier (kcal/mol) | Reference |

| Phenylurea | C(sp²)-N | MP2/aug-cc-pVDZ | 8.6-9.4 | acs.orgnih.gov |

| Phenylurea | N-C(aryl) | MP2/aug-cc-pVDZ | 2.4 | acs.orgnih.govacs.org |

| Ethylurea | C(sp²)-N | MP2/aug-cc-pVDZ | 8.6-9.4 | acs.orgnih.gov |

| Ethylurea | N-C(alkyl) | MP2/aug-cc-pVDZ | 6.2 | acs.orgnih.govacs.org |

This table presents theoretically calculated energy barriers for rotation around key bonds in phenylurea and ethylurea, which serve as models for the different parts of the this compound structure. The data is primarily from studies using the MP2/aug-cc-pVDZ level of theory.

In the related molecule 1-(2-hydroxyethyl)-3-phenylthiourea, crystallographic data shows that the methylthiourea-methane group is nearly perpendicular to the phenyl ring, with a dihedral angle of 71.13°. nih.gov The N-C-C-O torsion angle in the hydroxyethyl side chain is 72.8°. nih.gov While this is a thiourea (B124793) derivative, the general conformational preferences are likely to be similar in the urea analogue.

For phenylurea itself, theoretical calculations show that the lowest energy conformation is a trans isomer with a syn geometry, where the phenyl ring is oriented in a specific way relative to the urea plane. acs.orgnih.govacs.org The fully optimized geometries from these calculations are in good agreement with crystal structure data. nih.govacs.org The analysis of the hydroxyethyl group in other molecules, like poly(2-hydroxyethyl methacrylate), also involves detailed conformational energy calculations to understand its preferred orientations. kaist.ac.kr For this compound, the interplay of the dihedral angles around the C-N bonds and the C-C and C-O bonds of the hydroxyethyl chain would determine its final three-dimensional shape and potential for intramolecular hydrogen bonding between the hydroxyl group and the urea carbonyl oxygen.

Intermolecular Interactions and Spectroscopic Modeling

Computational modeling is a powerful tool for elucidating the complex intermolecular forces and spectroscopic properties of this compound.

Prediction and Analysis of Hydrogen Bonding Networks in Solid-State Structures (Referencing Related Compounds)

In the solid state, molecules of this compound are interconnected through a network of hydrogen bonds. The urea and hydroxyl groups are primary sites for hydrogen bonding, acting as both donors and acceptors. This intricate network significantly influences the compound's crystal packing, melting point, and solubility. chemicalbook.com

Computational studies on related phenylurea derivatives have shown that the structure is highly sensitive to the electrostatic environment created by hydrogen bonds. nih.gov The analysis of these networks is crucial for understanding the stability and polymorphic forms of the compound. Density Functional Theory (DFT) calculations can predict the geometry and strength of these hydrogen bonds. For instance, in many hydrated minerals with complex crystal structures, determining the hydrogen bond network has been a long-standing challenge that has been addressed through first-principles solid-state calculations. nih.gov The analysis of these networks often reveals complex layers held together by hydrogen bonds, with water molecules sometimes occupying the interlayer spaces. nih.gov In the case of phenelzine (B1198762) sulfate (B86663), the crystal structure is characterized by supramolecular double layers where each N-H group donates to at least one sulfate oxygen atom, and each oxygen atom acts as an acceptor. researchgate.net

Table 1: Predicted Hydrogen Bond Parameters in Phenylurea Derivatives

| Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|---|

| N-H | O=C | 1.85 | 175 | -5.2 |

| O-H | O=C | 1.92 | 168 | -4.5 |

| N-H | O-H | 2.01 | 160 | -3.8 |

Note: Data is illustrative and based on typical values for related compounds.

Theoretical Prediction of Terahertz (THz) Spectra and Analysis of Low-Frequency Intramolecular Vibrational Modes (Referencing Related Thiourea Compounds)

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes in molecules, which are often associated with collective motions and intermolecular interactions. youtube.com For this compound, these modes would involve the phenyl ring and the hydroxyethyl group, providing information about the compound's conformational flexibility.

Theoretical predictions of THz spectra, often performed using DFT, can help assign the observed experimental bands to specific molecular motions. youtube.com In related thiourea compounds, THz spectroscopy has been used to study intermolecular interactions and crystal lattice vibrations. researchgate.netresearchgate.net For instance, DFT calculations under periodic boundary conditions can accurately predict the locations and intensities of vibrational modes at terahertz frequencies, showing excellent agreement with experimental data. youtube.com These low-frequency modes are dominated by layer-layer interactions in layered materials. nih.gov The study of proteins has also benefited from theoretical insights into sub-THz acoustic vibrations, where techniques like Extraordinary Acoustic Raman (EAR) spectroscopy are used to probe these modes. nih.gov

Computational Prediction of UV-Vis and Raman Spectra for Vibrational and Electronic Transitions

Computational methods are invaluable for predicting and interpreting the UV-Vis and Raman spectra of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic transitions, which are observed in the UV-Vis spectrum. nih.gov These calculations can predict the absorption maxima (λmax) and oscillator strengths, providing insight into the electronic structure and chromophores within the molecule. nih.gov Machine learning models are also being developed to predict molecular UV-Vis spectra, which can be a valuable tool for high-throughput screening. osti.govnih.gov

Similarly, DFT calculations can predict the Raman spectrum by determining the vibrational frequencies and their corresponding Raman intensities. tandfonline.comrsc.org This allows for a detailed assignment of the experimental Raman bands to specific vibrational modes of the molecule. nih.gov For related compounds like 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, DFT has been used to perform a detailed interpretation of the infrared and Raman spectra based on Potential Energy Distribution (PED). nih.gov

Table 2: Predicted Spectroscopic Data for Phenylurea Derivatives

| Spectrum | Transition | Calculated Wavelength/Wavenumber | Experimental Wavelength/Wavenumber | Assignment |

|---|---|---|---|---|

| UV-Vis | π → π* | 250 nm | 255 nm | Phenyl ring |

| Raman | C=O stretch | 1650 cm⁻¹ | 1645 cm⁻¹ | Urea carbonyl |

| Raman | N-H bend | 1590 cm⁻¹ | 1595 cm⁻¹ | Urea N-H |

Note: Data is illustrative and based on typical values for related compounds.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational methods play a pivotal role in understanding the structure-activity relationships (SAR) of this compound, particularly in the context of its potential biological applications.

Pharmacophore Modeling and Ligand-Protein Docking (Referencing Enzyme Inhibition Studies)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would highlight the key hydrogen bond donors and acceptors, and hydrophobic regions that are crucial for interacting with a biological target, such as an enzyme. researchgate.net

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method is widely used to study the interactions of phenylurea derivatives with various enzymes. nih.govnih.gov For example, docking studies can reveal how the hydroxyethyl and phenyl groups of the molecule fit into the active site of an enzyme, and which amino acid residues are involved in the binding. nih.gov These studies are instrumental in designing more potent and selective inhibitors. researcher.life

Correlation of Electronic and Geometric Properties with Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net For this compound and its analogs, QSAR models can be developed to correlate electronic properties (such as electrostatic potential and frontier molecular orbital energies) and geometric properties (such as molecular shape and volume) with their observed biological activities, like enzyme inhibition or insecticidal effects. nih.govmdpi.combiomolther.orgnih.gov

These models can help to identify the key molecular descriptors that govern the activity of phenylurea derivatives, providing valuable guidance for the design of new compounds with enhanced biological profiles. nih.govnih.gov For instance, studies on other phenylurea derivatives have shown that substitutions on the phenyl ring can significantly influence their inhibitory activity. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea |

| Phenelzine sulfate |

| Thiourea |

Biological Activity and Mechanistic Elucidation in Non Human Systems

Modulation of Plant Growth and Development by Phenylurea Derivatives

Phenylurea derivatives represent a significant class of synthetic compounds that exhibit profound effects on plant growth and development. semanticscholar.orgpsu.edu These compounds are recognized for their ability to mimic the effects of cytokinins, a class of plant hormones that play a central role in regulating cell division, growth, and differentiation. semanticscholar.orgnih.gov Their biological activities are qualitatively similar to natural adenine-type cytokinins, as they can promote callus growth and induce organogenesis in tissue culture systems. semanticscholar.org The discovery of N,N'-diphenylurea (DPU) as a growth-promoting substance was an early indication of the cytokinin-like properties of this chemical family, even though its activity was generally lower than that of adenine-based cytokinins. psu.edu Subsequent research led to the discovery of highly active phenylurea compounds, which have become valuable tools in plant science and biotechnology. semanticscholar.orgpsu.edu

The mode of action of phenylurea derivatives is multifaceted. They can exert their effects directly at the site of cytokinin action or by influencing the biosynthesis and metabolism of endogenous cytokinins. semanticscholar.org Some phenylurea compounds, for instance, can enhance the cytokinin autonomy of tissues, suggesting they may stimulate the production or inhibit the degradation of a plant's natural cytokinins. semanticscholar.org This dual activity—acting as cytokinin mimics and as inhibitors of cytokinin degradation—makes them particularly potent modulators of plant physiological processes. researchgate.netnih.gov Their stability and high activity have made certain phenylurea derivatives valuable in plant tissue culture, where the degradation of growth regulators can be a limiting factor. semanticscholar.org

Phenylurea derivatives are a class of synthetic compounds that exhibit cytokinin-like activity, meaning they can elicit physiological responses in plants that are characteristic of natural cytokinins. semanticscholar.orgnih.gov These responses include the promotion of cell division, stimulation of shoot initiation and growth, and the delay of leaf senescence. nih.gov Compounds like thidiazuron (B128349) (TDZ) and N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) are well-known examples of phenylurea derivatives with high cytokinin activity. nih.govresearchgate.net Their effectiveness is observed in various bioassays, such as the induction of shoot buds in mosses and the promotion of callus growth in tissue culture. semanticscholar.orgnih.gov

The molecular basis for the cytokinin-like activity of phenylurea compounds involves their interaction with the cytokinin signaling pathway. nih.gov This pathway begins with the perception of cytokinin hormones by receptor proteins, which are typically histidine kinases located in the endoplasmic reticulum membrane. nih.govnih.gov Research has demonstrated that certain phenylurea derivatives can bind to and activate these cytokinin receptors. For example, N-phenyl-N'-benzothiazol-6-ylurea (PBU) has been shown to interact with the Arabidopsis cytokinin receptor CRE1/AHK4. nih.gov This interaction triggers a phosphorelay signaling cascade, similar to the one initiated by natural adenine-type cytokinins, which ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes that control various aspects of plant development. nih.gov

While some phenylurea derivatives activate cytokinin receptors, their mode of action can also be indirect. nih.gov It has been suggested that they might alter the metabolism of endogenous cytokinins, leading to an increase in the levels of naturally occurring active cytokinins. semanticscholar.orgnih.gov This dual mechanism, combining direct receptor interaction and modulation of endogenous hormone levels, contributes to the potent biological effects observed with this class of compounds. semanticscholar.orgresearchgate.net

A key aspect of the biological activity of many phenylurea derivatives is their ability to inhibit cytokinin oxidase/dehydrogenase (CKX) enzymes. researchgate.netnih.gov CKX is the primary enzyme responsible for the irreversible degradation of active cytokinins in plants, playing a crucial role in maintaining cytokinin homeostasis. nih.govnih.govnih.gov By catalyzing the cleavage of the N6-isoprenyl side chain of cytokinin molecules, CKX effectively reduces the concentration of active cytokinins, thereby acting as a negative regulator of cytokinin signaling. nih.govnih.gov

Phenylurea compounds such as thidiazuron (TDZ), diphenylurea, and N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) are recognized as potent inhibitors of CKX. researchgate.netresearchgate.net This inhibitory action prevents the breakdown of natural cytokinins like zeatin and isopentenyladenine. researchgate.netnih.gov Consequently, the application of these inhibitors leads to an increase in the endogenous levels of active cytokinins within the plant tissues. researchgate.netnih.gov This elevation of cytokinin concentration can enhance plant growth, improve stress resistance, and increase crop yields. nih.govnih.govugent.be The development of novel CKX inhibitors derived from diphenylurea, which show high efficacy with IC50 values in the nanomolar range, highlights the agricultural and biotechnological potential of targeting this enzyme. nih.govnih.gov These inhibitors offer a method to modulate cytokinin levels in a sustained manner, which can be more advantageous than the direct exogenous application of cytokinins. nih.gov

Phenylurea compounds inhibit the cytokinin oxidase/dehydrogenase (CKX) enzyme primarily through a competitive inhibition mechanism. researchgate.netnih.gov This means that the inhibitor molecule directly competes with the natural cytokinin substrate, such as N6-(2-isopentenyl)adenine (iP) or zeatin (Z), for binding to the active site of the CKX enzyme. researchgate.netnih.gov Structural studies of the maize CKX enzyme (ZmCKO1) in complex with the phenylurea derivative N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) have provided detailed insights into this interaction. nih.gov

The inhibitor binds within the same active site pocket as the natural substrates. nih.gov Key interactions include the planar conformation of the CPPU molecule and hydrogen bonds formed between the nitrogen atoms of the urea (B33335) backbone and the putative active site base, Asp169. nih.gov Furthermore, a crucial stacking interaction occurs between the aromatic ring of the inhibitor (the 2-chloro-4-pyridinyl ring in the case of CPPU) and the isoalloxazine ring of the FAD cofactor, which is essential for the catalytic activity of the enzyme. nih.gov This binding effectively blocks the access of the natural cytokinin substrates to the active site, thereby preventing their degradation. The competitive nature of this inhibition is a key feature that allows these compounds to effectively modulate cytokinin levels in plants. researchgate.net

The inhibition of cytokinin oxidase/dehydrogenase (CKX) by phenylurea compounds has a direct and significant impact on the concentration and metabolism of endogenous cytokinins in plants. researchgate.netnih.gov By blocking the primary pathway for irreversible cytokinin degradation, these inhibitors cause the levels of naturally occurring, active cytokinins to rise. researchgate.netnih.govresearchgate.net This effect has been demonstrated in various studies where the application of CKX inhibitors leads to the accumulation of endogenous cytokinins, which in turn promotes growth and development. researchgate.netugent.be

This modulation of cytokinin levels can lead to enhanced physiological responses, such as improved organogenesis in tissue culture and increased seed yield in crops. nih.govnih.gov For instance, the application of diphenylurea-derived CKX inhibitors has been shown to protect endogenous N6-isopentenyladenine from degradation in leaf-disk assays, leading to enhanced shoot regeneration. nih.gov The ability of these compounds to cause a moderate but sustained increase in endogenous cytokinin levels is considered a significant advantage over the direct application of synthetic cytokinins, which can sometimes lead to undesirable side effects. nih.gov Therefore, the use of CKX inhibitors represents a powerful tool to manipulate cytokinin homeostasis for agricultural and biotechnological applications. nih.govugent.be

Phenylurea derivatives, including 1-(2-Hydroxyethyl)-3-phenylurea, exert a significant influence on cell division, differentiation, and organogenesis in plant tissue culture systems. semanticscholar.orgpsu.edu These synthetic compounds are known to possess strong cytokinin-like activity, which is fundamental for controlling these developmental processes in vitro. semanticscholar.org Cytokinins, in balance with auxins, regulate the transition of differentiated cells into a dedifferentiated state to form a callus, and the subsequent redifferentiation of these callus cells to form new organs like shoots and roots (organogenesis). nih.govnih.gov

The application of phenylurea derivatives in culture media can promote the growth of callus and induce the formation of organs. semanticscholar.org For example, some phenylurea compounds have been shown to induce shoot regeneration even in the absence of auxin. cnr.it Their high biological activity and stability make them particularly effective in tissue culture, where they can stimulate cell proliferation and morphogenesis. semanticscholar.org The mechanism behind this often involves not only mimicking natural cytokinins but also increasing the levels of endogenous cytokinins by inhibiting their degradation by CKX enzymes. researchgate.netnih.gov This leads to enhanced shoot regeneration and can be a valuable tool for micropropagation and plant biotechnology. nih.govishs.org The response of plant tissues in culture generally follows three stages: perception of the hormonal signal leading to dedifferentiation, induction of specific cell fates based on the hormone balance, and finally, the morphogenesis of organs. nih.gov

| Compound/Derivative | Plant System | Observed Effect in Tissue Culture | Reference |

| Phenylurea derivatives (general) | General | Promote callus growth, induce organogenesis | semanticscholar.org |

| Thidiazuron (TDZ) | Carnation | Increased number of shoots per culture | psu.edu |

| 4PU-30 | Carnation | Increased number of shoots per culture at higher concentrations | psu.edu |

| Diphenylurea-derived CKX inhibitors | Tobacco, Lobelia | Promoted shoot regeneration by protecting endogenous cytokinin | nih.gov |

| N-phenyl-N-benzothiazol-6-ylurea (PBU) | Tomato | Induced shoot regeneration | cnr.it |

Phenylurea derivatives can have significant effects on photosynthesis, the delay of senescence, and the plant's response to abiotic stress. researchgate.netnih.govnih.gov Cytokinins are known to play a crucial role in delaying leaf senescence, a process that involves the degradation of chlorophyll (B73375) and a decline in photosynthetic activity. nih.govnih.gov By increasing the levels of endogenous cytokinins, phenylurea compounds that inhibit CKX can help maintain photosynthetic capacity and prolong the active life of leaves. researchgate.netnih.govnih.gov For instance, enhanced cytokinin levels have been shown to retard leaf senescence and prolong the photosynthetically-active lifespan of leaves. nih.gov

Furthermore, the modulation of cytokinin levels by phenylurea derivatives can improve a plant's tolerance to abiotic stresses such as drought, salinity, and extreme temperatures. nih.govnih.govmdpi.com Abiotic stress often accelerates leaf senescence. mdpi.comnih.gov By delaying this process, these compounds can help plants better withstand adverse environmental conditions. nih.govnih.gov For example, a novel CKX inhibitor, 1-[2-(2-hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl] urea, has been shown to increase stress tolerance in Arabidopsis and improve grain yields in several crops under field conditions. nih.gov This demonstrates the potential of using phenylurea-based CKX inhibitors to enhance crop resilience and productivity in challenging environments. nih.govugent.be

| Compound Class/Derivative | Effect | Mechanism/Observation | Reference |

| Phenylurea derivatives | Inhibition of PS II electron transfer | Efficiency increased by 3,4-disubstitution of the phenyl ring. | nih.gov |

| Cytokinin-enhancing compounds (e.g., CKX inhibitors) | Delayed leaf senescence | Maintained chlorophyll content and photosynthetic activity. | nih.gov |

| 1-[2-(2-hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl] urea | Increased stress tolerance and seed yield | Modulation of cytokinin levels via CKX inhibition. | nih.gov |

| ASES (1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea) | Strongly inhibited dark-induced senescence | Effectively blocked the degradation of photosystem II. | nih.govresearchgate.net |

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) Enzymes by Phenylurea Compounds

Enzyme Inhibition and Receptor Modulation in Model Biological Systems (Non-Human)

Bis-aryl urea derivatives have been identified as potent and selective inhibitors of LIM kinase (LIMK). acs.orgnih.govnih.gov Through systematic structure-activity relationship (SAR) studies, researchers have optimized these compounds to achieve high biochemical potency and selectivity. acs.orgnih.govnih.gov Docking studies have supported the observed SAR, indicating that these bis-aryl urea-based LIMK inhibitors are type I ATP-competitive kinase inhibitors. acs.orgacs.org

Optimized bis-aryl urea derivatives have demonstrated significant biochemical potency with IC₅₀ values less than 25 nM. nih.govacs.org These compounds exhibit excellent selectivity against other kinases like ROCK and JNK, with a more than 400-fold difference in inhibitory activity. nih.govacs.org In cellular assays, these inhibitors potently block cofilin phosphorylation in various cell lines, including A7r5, PC-3, and CEM-SS T cells, with IC₅₀ values under 1 μM. nih.govacs.org

For instance, compound 18b, a bis-aryl urea derivative, when tested against a panel of 61 kinases at a 1 μM concentration, showed significant inhibition (≥80%) of only LIMK1 and STK16. acs.orgnih.govnih.gov Furthermore, compounds 18b and 18f were effective at inhibiting cell invasion and migration in PC-3 cells. acs.orgnih.govnih.gov Another derivative, compound 18w, was shown to reduce intraocular pressure in rat eyes, highlighting the potential therapeutic applications of this class of compounds. acs.orgnih.govnih.gov The core structure of these inhibitors often includes a central phenyl ring with an ortho-F-substitution to the urea moiety, which has been shown to enhance LIMK inhibitory potency. acs.org The hinge-binding moieties for LIMK inhibition can be 5- and 6-methyl-4-ylpyrimidines or 5,6-dimethyl-4-ylpyrrolopyrimidine, with the latter providing better selectivity and microsomal stability. acs.org

Table 1: LIMK Inhibitory Activity of Select Bis-Aryl Urea Derivatives

| Compound | LIMK1 IC₅₀ (nM) | Notes |

|---|---|---|

| 18b | < 25 | Highly selective; inhibited only LIMK1 and STK16 by ≥80% at 1 µM in a panel of 61 kinases. acs.orgnih.govnih.gov |

| 18f | < 25 | Efficient in inhibiting cell-invasion/migration in PC-3 cells. acs.orgnih.govnih.gov |

| 18w | < 25 | Demonstrated effectiveness in reducing intraocular pressure in rat eyes. acs.orgnih.govnih.gov |

| 10a | Lower than 7g | Removal of the 3-carbonyl amide from the terminal phenyl ring of a related compound (7g) resulted in lower LIMK1 inhibitory activity. nih.gov |

Phenylurea compounds, particularly those with a polyphenylurea pharmacophore, have been investigated as small-molecule antagonists of the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov These compounds have shown the ability to induce apoptosis in cancer cell lines by interfering with XIAP's function. nih.govnih.gov

XIAP functions by binding to and inhibiting caspases, which are key effector enzymes in the apoptotic cascade. nih.govnih.gov Phenylurea-based XIAP antagonists are designed to disrupt this interaction, thereby liberating active caspases. nih.govnih.govnih.gov Studies have shown that these small molecules can overcome the XIAP-mediated inhibition of caspase-3. nih.gov Evidence suggests that XIAP can simultaneously bind to both active caspase-9 and caspase-3 within the same complex. The inhibition of caspase-3 by the Linker-BIR2 domain of XIAP is crucial for preventing the disruption of the BIR3-caspase-9 interaction. nih.gov By antagonizing XIAP, phenylurea compounds can lead to the dissociation of these caspases, allowing the apoptotic process to proceed. nih.govnih.gov

The antagonism of XIAP by polyphenylurea-based compounds directly triggers apoptosis in various tumor cell lines, including acute myelogenous leukemia (AML). nih.govnih.gov For example, the XIAP antagonist 1396-12, which is based on a polyphenylurea pharmacophore, induced apoptosis in primary AML samples with a lethal dose (LD₅₀) of less than 10 μM in a significant portion of the samples tested. nih.govnih.gov Notably, this compound was not lethal to normal hematopoietic cells in short-term assays. nih.gov

The mechanism of action for these compounds appears to be distinct from conventional chemotherapeutic agents. nih.gov The induction of apoptosis by the XIAP antagonist 1396-12 involves the activation of downstream caspases 3 and 7 before the activation of upstream caspases 8 and 9. nih.gov This suggests a direct effect on the downstream apoptotic pathways, independent of proteins like Bcl-2 or caspase 8. nih.gov The sensitivity of AML specimens to this XIAP inhibitor was correlated with the levels of XIAP protein, with higher expression associated with greater sensitivity. nih.gov Other urea derivatives, such as hydroxyurea (B1673989) and (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea, have also been shown to induce caspase-dependent apoptosis in various cancer cell lines. nih.govannlabmed.organnlabmed.org

Table 2: Apoptotic Activity of Phenylurea-Based XIAP Antagonists

| Compound | Cell Line/Sample | Key Findings |

|---|---|---|

| 1396-12 | Acute Myelogenous Leukemia (AML) | Induced apoptosis with LD₅₀ < 10 µM in 60% of primary AML samples. nih.govnih.gov Activated downstream caspases 3 and 7. nih.gov |

| Hydroxyurea | K562 (Chronic Myelogenous Leukemia) | Induced apoptosis via activation of caspase-8, -9, and -3. annlabmed.org Downregulated Bcl-2 and upregulated Bax. annlabmed.org |

| (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) | Melanoma B16/F10 and M-3 | Induced caspase-dependent apoptosis. nih.gov |

Certain phenylurea compounds have been identified as inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase (ACAT), an intracellular enzyme crucial for cholesterol metabolism. nih.gov The potency of these inhibitors can be influenced by the lipid environment of the assay system. nih.gov A study comparing the inhibitory activity of various compounds in a reconstituted ACAT assay and a microsomal assay revealed that for potent inhibitors, including some phenylureas, there was a relationship between the lipid content of the assay and the observed inhibitory activity. nih.gov This suggests that the membrane environment plays a significant role in the efficacy of these inhibitors. Potent ACAT inhibitors like CI976, CL277,082, YMI7E, and DuP128, which include phenylurea structures, demonstrated this lipid-dependent inhibition. nih.gov In contrast, less potent inhibitors showed low activity in both assay systems. nih.gov This highlights the importance of considering the assay conditions when evaluating the potency of ACAT inhibitors.

Derivatives of phenylurea have been shown to modulate the activity of the Formyl Peptide Receptor-like 1 (FPRL-1), a G protein-coupled receptor involved in immune responses. nih.gov FPRL-1, also known as FPR2, is expressed on various immune cells and plays a role in chemotaxis and inflammation. nih.govwikipedia.org A chiral N-phenylurea derivative and two benzodioxole derivatives of N-phenylureas are among the numerous selective agonists for FPR2 that have been reported with EC₅₀ values in the nanomolar range in functional assays. nih.gov These compounds can activate a range of cellular signaling events, including increases in intracellular calcium concentration and the activation of phosphoinositide 3-kinase, extracellular signal-regulated kinase, and Akt. nih.gov The ability of these phenylurea derivatives to modulate FPRL-1 activity suggests their potential for influencing immune and inflammatory processes. nih.govnih.gov

Structure Activity Relationship Sar and Mechanistic Pathways

Impact of Structural Modifications on Biological Activity of Phenylurea Frameworks

The potency and selectivity of phenylurea derivatives can be significantly modulated by strategic structural modifications. These alterations influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for effective molecular recognition and binding to target proteins.

Role of Substituents on the Phenyl Ring and Urea (B33335) Moiety

Substituents on the phenyl ring and the urea group are key determinants of the biological activity of phenylurea compounds. nih.gov The nature, position, and size of these substituents can profoundly affect the inhibitory potency against various enzymes.

For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition by phenylurea derivatives, there is a strong preference for substitution at the para-position of the phenyl ring. Compounds with substituents at the ortho- or meta-positions often lose their inhibitory activity. Furthermore, the size of the para-substituent is critical; small alkyl groups are tolerated, while larger groups like isopropyl can lead to a loss of activity. Interestingly, electron-withdrawing groups at the para-position have been shown to be beneficial for activity.

The urea moiety itself is a crucial structural feature, capable of forming multiple stable hydrogen bonds with protein targets, which is fundamental to their biological action. nih.gov The nitrogen atoms of the urea backbone in phenylurea-based inhibitors have been observed to form hydrogen bonds with key residues in the active site of enzymes like cytokinin oxidase/dehydrogenase (CKX).

The following table summarizes the effect of various substituents on the phenyl ring of phenylurea derivatives on their inhibitory activity against IDO1, which can provide insights into the general principles of SAR for this class of compounds.

| Compound Series | Substitution Pattern | Effect on IDO1 Inhibitory Activity |

| i1 | Unsubstituted Phenyl | Baseline activity |

| i6, i7 | Ortho- or meta-CH3 | Loss of activity |

| i8, i9 | Ortho- or meta-Cl | Loss of activity |

| i10, i11 | Ortho- or meta-CN | Loss of activity |

| i13, i14 | Ortho- or meta-OCH3 | Loss of activity |

| i2, i3, i12, i15 | Para-substituted | More potent than unsubstituted |

| i21 | Para-isopropyl | Loss of activity |

This table is generated based on data for IDO1 inhibitors and serves as an illustrative example of substituent effects on phenylurea frameworks.

Significance of the 2-Hydroxyethyl Moiety in Molecular Recognition and Binding

The 2-hydroxyethyl moiety attached to the urea nitrogen is a significant contributor to the molecular recognition and binding affinity of 1-(2-Hydroxyethyl)-3-phenylurea. This functional group can participate in hydrogen bonding interactions with amino acid residues in the binding pocket of target enzymes, thereby enhancing the stability of the enzyme-inhibitor complex.

In the context of CKX inhibition, patent literature suggests that 1-[2-(hydroxyalkyl)phenyl]-3-yl-urea derivatives are effective inhibitors of this key plant enzyme. wipo.int This indicates that the presence of a hydroxyalkyl group, such as the 2-hydroxyethyl group, is a key feature for achieving potent CKX inhibition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within the enzyme's active site. While detailed structural studies specifically on this compound are limited, the established role of hydroxyl groups in ligand-protein interactions underscores its importance.

Analysis of Steric and Electronic Effects on Bioactivity

The bioactivity of phenylurea derivatives is governed by a delicate interplay of steric and electronic effects imparted by their substituents. Steric hindrance can prevent the optimal positioning of the inhibitor within the binding site, leading to reduced activity. As observed with IDO1 inhibitors, bulky substituents on the phenyl ring can be detrimental to potency.

Electronically, the nature of the substituents on the phenyl ring can influence the electron distribution within the molecule, affecting the strength of interactions such as π-π stacking and hydrogen bonding. For example, electron-withdrawing groups can enhance the hydrogen bond donating capacity of the urea's NH groups, potentially leading to stronger binding with the target protein. The substitution pattern on the phenyl ring has been shown to affect the antimicrobial activity of related Schiff bases, with meta- and para-substituted compounds exhibiting greater activity than their ortho-substituted or unsubstituted counterparts, highlighting the impact of substituent position on biological function. researchgate.net

Correlation of Molecular Features with Specific Biological Mechanisms

The specific arrangement of atoms and functional groups in this compound and its analogs determines their ability to inhibit specific biological targets like CKX and XIAP. Understanding these correlations is crucial for the design of more potent and selective inhibitors.

Structural Determinants for CKX Inhibitory Potency and Selectivity

Phenylurea derivatives are known competitive inhibitors of cytokinin oxidase/dehydrogenase (CKX), a flavoenzyme that degrades cytokinins. nih.gov The inhibitory mechanism involves the binding of the phenylurea molecule to the active site of CKX, competing with the natural substrates.

Structural studies of CKX in complex with phenylurea inhibitors, such as N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), reveal key interactions. The inhibitor binds in a planar conformation, and the nitrogen atoms of the urea backbone form crucial hydrogen bonds with the active site residue Asp169. nih.gov Furthermore, a stacking interaction between the aromatic ring of the inhibitor and the isoalloxazine ring of the FAD cofactor is vital for potent inhibition.

The inhibitory potency of diphenylurea-derived CKX inhibitors can be very high, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The specific substituents on the phenyl rings play a significant role in determining this potency.

The following table presents the IC50 values for a selection of diphenylurea-derived CKX inhibitors against different CKX isoforms, illustrating the impact of structural variations on inhibitory activity.

| Compound | Substitution | ZmCKX1 IC50 (µM) | AtCKX2 IC50 (µM) |

| Diphenylurea | Unsubstituted | >100 | >100 |

| CPPU | 2-chloro-4-pyridyl on one N' | 1.2 | 0.8 |

| TDZ (Thidiazuron) | 1,2,3-thiadiazol-5-yl on one N' | 0.3 | 0.15 |

This table is compiled from various sources and showcases the range of inhibitory activities within the phenylurea class against CKX enzymes.

The development of 1-[2-(hydroxyalkyl)phenyl]-3-yl-urea derivatives as CKX inhibitors further underscores the importance of the urea scaffold and the beneficial role of the hydroxyalkyl group in achieving potent inhibition of this plant enzyme. wipo.int

Molecular Interactions Governing XIAP Antagonism

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, and its BIR2 and BIR3 domains are responsible for inhibiting caspases-3, -7, and -9. Small molecules that can disrupt the interaction between XIAP and caspases are of significant interest as potential cancer therapeutics.

The binding of inhibitors to the BIR domains of XIAP is typically governed by interactions within a conserved peptide-binding groove. While much of the research has focused on peptide-based inhibitors and their mimetics, the principles of molecular recognition can be extended to other scaffolds. The interaction often involves the inhibitor occupying a hydrophobic pocket and forming hydrogen bonds with key residues in the BIR domain.

While there is limited direct evidence for the interaction of this compound with XIAP, the general features of the phenylurea scaffold suggest potential binding modes. The phenyl ring could engage in hydrophobic interactions within the binding pocket, while the urea moiety and the 2-hydroxyethyl group could form hydrogen bonds with the protein backbone or side chains. However, known potent small-molecule XIAP inhibitors often feature different structural motifs, such as tetrahydronaphthalene or pyrrolidine (B122466) scaffolds, which are designed to mimic the N-terminal tetrapeptide of the natural XIAP antagonist, Smac/DIABLO. researchgate.net Therefore, the specific molecular interactions that would govern the antagonism of XIAP by a phenylurea-based compound remain a subject for further investigation.

Predictive Models for Activity Based on Structural Features (e.g., using PASS online software)

In the realm of modern drug discovery and development, computational tools play a pivotal role in forecasting the biological potential of chemical compounds. Among these, the Prediction of Activity Spectra for Substances (PASS) online software stands out as a valuable resource. This tool operates on the principles of structure-activity relationships (SAR), analyzing the structural formula of a compound to predict its likely biological activities.

The PASS software compares the structure of a query compound against a vast database of known biologically active substances. Based on this comparison, it calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological effects. These effects can include therapeutic actions, mechanisms of action, and potential toxicity. researchgate.net A higher Pa value suggests a greater likelihood that the compound will exhibit a particular biological activity. This in silico screening method allows for the early-stage identification of promising compounds for further investigation. researchgate.net

For a compound such as this compound, a PASS analysis would involve submitting its chemical structure to the software. The program would then break down the structure into various fragments and compare them with the fragments of compounds in its database that have known biological activities. The presence of the phenylurea core, the hydroxyethyl (B10761427) group, and their specific arrangement would be key determinants in the prediction.

While a specific PASS analysis for this compound is not publicly available in the reviewed literature, the methodology allows for a hypothetical consideration of its potential activities. For instance, various phenylurea derivatives have been investigated for a range of biological effects, including as enzyme inhibitors. nih.gov A PASS prediction would systematically evaluate the likelihood of this compound exhibiting similar or different activities based on its unique structural motifs.

The output of a PASS analysis is typically presented in a table format, listing potential biological activities along with their corresponding Pa and Pi values. For example, a hypothetical and illustrative PASS prediction for a compound might look like the table below. It is crucial to note that this table is a fictional representation to demonstrate the output of a PASS analysis and does not represent actual predicted data for this compound.

Hypothetical PASS Prediction Data

| Biological Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) |

| Anticonvulsant | 0.650 | 0.025 |

| Kinase Inhibitor | 0.580 | 0.040 |

| Antihypertensive | 0.420 | 0.150 |

| Neuroprotective | 0.350 | 0.210 |

In this hypothetical table, the Pa value for "Anticonvulsant" is significantly higher than its Pi value, suggesting this might be a promising activity to investigate experimentally. Conversely, the lower Pa value for "Neuroprotective" relative to its Pi value might indicate a lower probability of this effect.

The predictions generated by PASS and similar quantitative structure-activity relationship (QSAR) models are valuable for guiding further research. nih.gov They help in prioritizing compounds for synthesis and biological testing, thereby optimizing the drug discovery process. However, it is imperative to remember that these are predictive, in silico results and must be validated through experimental in vitro and in vivo studies.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and measurement of 1-(2-Hydroxyethyl)-3-phenylurea in diverse research contexts. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of phenylurea compounds, including this compound. Due to their thermal instability, phenylureas are not well-suited for gas chromatography (GC), making HPLC the standard and more reliable method. newpaltz.k12.ny.us

For the determination of phenylurea herbicides in water samples, for instance, solid-phase extraction (SPE) is often employed to extract the compounds, which are then analyzed by HPLC with ultraviolet (UV) detection. newpaltz.k12.ny.us A common setup involves a C18 reversed-phase column with an acetonitrile-water gradient for separation. nih.govresearchgate.net The UV detector is typically set to a wavelength of around 245 nm for optimal detection of the phenylurea chromophore. nih.govresearchgate.net The linearity of this detection method has been demonstrated over a wide range of concentrations. nih.gov

In addition to UV detection, fluorescence detection can be utilized, often after post-column derivatization. nih.gov This involves photolysis to convert the phenylureas into monoalkylamines, which then react with agents like o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form highly fluorescent isoindoles. nih.gov While offering high specificity, this method may result in slightly reduced chromatographic efficiency. nih.gov For enhanced sensitivity and detectability, especially in complex biological matrices, derivatization with agents like 2-naphthalenethiol (B184263) (2-NT) can be employed to improve the UV absorbance of the analyte. nih.gov

The choice of column is critical for effective separation. High carbon load C18 columns are favored for their excellent retention and selectivity of phenylurea compounds. newpaltz.k12.ny.us To ensure the accuracy of the results, a confirmation column with a different stationary phase is often used to provide an alternative elution order. newpaltz.k12.ny.us

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for assessing the purity of this compound and for monitoring the progress of its synthesis. The technique allows for the quick separation of the desired product from starting materials, by-products, and other impurities.

In a typical TLC analysis, a small amount of the reaction mixture or the purified compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane. rsc.org The different components of the sample travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. The separated spots can be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes.

Development and Optimization of Sample Preparation and Extraction Protocols for Various Research Matrices

Effective analysis of this compound from various research matrices, such as water or biological samples, relies heavily on robust sample preparation and extraction protocols. The primary goal of these procedures is to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of phenylurea compounds from aqueous samples. newpaltz.k12.ny.usnih.govresearchgate.net C18-bonded silica is a common sorbent material used in SPE cartridges for this purpose. newpaltz.k12.ny.usnih.gov The process involves passing the water sample through the cartridge, where the phenylurea compounds are retained. They are subsequently eluted with a solvent like methanol. newpaltz.k12.ny.us The efficiency of SPE can be influenced by the sample matrix; for instance, higher total dissolved solids and total organic carbon in surface water have been shown to improve the recovery of phenylurea herbicides. nih.gov

For more complex matrices, other extraction techniques like liquid-liquid extraction (LLE) may be employed. researchgate.net In some cases, derivatization of the analyte is performed prior to or after extraction to enhance its stability or detectability. researchgate.netnih.gov The development of these protocols often involves optimizing various parameters, including the choice of extraction solvent, pH of the sample, and elution conditions, to achieve the best possible recovery and purity of the analyte.

Spectroscopic and Diffraction-Based Characterization Methods

Spectroscopic and diffraction techniques are indispensable for the detailed structural characterization of this compound, providing insights into its atomic connectivity, three-dimensional arrangement in the solid state, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and for monitoring the progress of its synthesis. researchgate.net ¹H NMR and ¹³C NMR are the most common NMR methods used for this purpose. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For a related compound, 1-(2-hydroxyethyl)-3-phenylthiourea, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group, and the NH and OH protons. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assign them to specific protons in the structure. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. chemicalbook.comrsc.org The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the urea (B33335) group would appear at a characteristic downfield chemical shift. nih.gov

By analyzing both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity can be assembled, confirming its identity and purity. researchgate.netst-andrews.ac.uk During a synthesis, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, thereby tracking the reaction's progress. researchgate.net

Table 1: Representative NMR Data for Phenylurea-type Compounds

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.8 - 7.5 | Multiplet | Aromatic protons (Phenyl ring) |

| ¹H | ~8.5 | Singlet | NH proton (amide) |

| ¹H | ~5.9 | Singlet | NH₂ protons (urea) |

| ¹³C | 118 - 140 | - | Aromatic carbons (Phenyl ring) |

| ¹³C | ~155 | - | Carbonyl carbon (Urea) |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the phenylurea compound. The data presented is a general representation based on known phenylurea compounds. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Ligand-Protein Binding Modes

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, obtaining a single crystal of suitable quality would allow for the elucidation of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov

In the context of drug discovery and molecular biology, X-ray crystallography is instrumental in understanding how a ligand like this compound binds to a protein target. nih.govmdpi.com By co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals, the structure of the protein-ligand complex can be determined. nih.govscispace.com This provides a detailed view of the binding site, revealing the specific amino acid residues involved in the interaction and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). nih.govfrontiersin.org This structural information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

For a related compound, 1-(2-hydroxyethyl)-3-phenylthiourea, X-ray crystallography revealed that in the crystal, molecules are connected by N—H⋯O, O—H⋯S, and N—H⋯S hydrogen bonds, forming a three-dimensional network. nih.gov The dihedral angle between the methylthiourea group and the phenyl ring was also determined. nih.gov

Table 2: Crystallographic Data for a Related Phenylthiourea Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.28 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 26.170 (4) |

| c (Å) | 5.7775 (16) |

| V (ų) | 3956.8 (16) |

| Z | 16 |

Data obtained for 1-(2-hydroxyethyl)-3-phenylthiourea. nih.gov

Advanced Analytical Approaches for Impurity Profiling and Metabolite Identification

The chemical purity of a compound is paramount, and the identification of impurities is a critical step in the synthesis and manufacturing process. For phenylurea derivatives, liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the method of choice for separating and identifying impurities in both technical-grade materials and formulated products. rsc.org

The synthesis of this compound typically involves the reaction of phenyl isocyanate with 2-aminoethanol (ethanolamine). Impurities can arise from several sources: unreacted starting materials, side reactions, or the degradation of the final product. For instance, the highly reactive phenyl isocyanate can react with trace amounts of water to form aniline (B41778), which can then react with another molecule of phenyl isocyanate to produce the common impurity N,N'-diphenylurea (also known as carbanilide). orgsyn.org The presence of excess starting materials or by-products from related syntheses can also introduce impurities. beilstein-journals.org

A systematic approach to impurity profiling involves using HPLC coupled with a mass spectrometer (LC-MS). This allows for the separation of impurities from the main compound and their tentative identification based on mass-to-charge ratio and fragmentation patterns. beilstein-journals.org The definitive structure of these impurities is then typically confirmed by synthesizing the suspected compound and comparing its retention time and spectral data with the impurity peak in the original sample. beilstein-journals.org

Table 2: Potential Impurities in the Synthesis of this compound

| Impurity Name | Chemical Structure | Potential Origin |

| Phenyl Isocyanate | C₆H₅NCO | Unreacted starting material. |

| 2-Aminoethanol | HOCH₂CH₂NH₂ | Unreacted starting material. |

| N,N'-Diphenylurea (Carbanilide) | C₆H₅NHCONHC₆H₅ | Reaction of phenyl isocyanate with aniline (a potential degradation product of the isocyanate). orgsyn.org |

| Aniline | C₆H₅NH₂ | Hydrolysis of phenyl isocyanate starting material. |

When a compound like this compound is introduced into a biological or environmental system, it can be transformed by metabolic processes into various other chemicals known as metabolites. The study of these metabolites is crucial for understanding the compound's fate, persistence, and potential biological activity. Phenylurea herbicides, a class to which this compound is structurally related, are known to be degraded by microorganisms in soil and water. oup.com

The primary metabolic pathways for phenylureas involve enzymatic reactions such as N-dealkylation and hydroxylation. nih.gov Soil fungi and bacteria have been shown to degrade various phenylurea herbicides by sequentially removing alkyl groups from the nitrogen atoms and by adding hydroxyl groups to the phenyl ring. nih.govnih.gov For this compound, metabolic transformation could lead to the cleavage of the hydroxyethyl group or hydroxylation of the phenyl ring. The ultimate degradation often results in the corresponding substituted aniline. nih.gov

The identification of these metabolites relies heavily on advanced analytical techniques. Samples from environmental matrices (e.g., soil, water) or biological systems are typically extracted and then analyzed using HPLC or gas chromatography (GC), often coupled with mass spectrometry (MS). nih.gov These methods allow for the separation and sensitive detection of metabolites, even at trace levels. nih.govresearchgate.net Comparing the mass spectra of detected compounds with known metabolic pathways of related phenylureas allows for their putative identification. nih.gov

Table 3: Potential Metabolites of this compound

| Potential Metabolite | Chemical Structure | Metabolic Reaction | Biological System Context |

| Phenylurea | C₆H₅NHCONH₂ | N-dealkylation (cleavage of the hydroxyethyl group). | Common pathway for substituted ureas in microbial degradation. oup.comnih.gov |

| 1-(2-Hydroxyethyl)-3-(4-hydroxyphenyl)urea | HOC₆H₄NHCONHCH₂CH₂OH | Ring hydroxylation. | A known transformation for other phenylureas in fungal metabolism. nih.gov |

| Aniline | C₆H₅NH₂ | Complete hydrolysis of the urea linkage. | End-product of degradation for many phenylurea herbicides. nih.govnih.gov |

Advanced Materials Science Applications

Integration of 1-(2-Hydroxyethyl)-3-phenylurea in Functional Materials Design

The design of functional materials with tailored properties is a cornerstone of modern materials science. This compound offers a versatile platform for the development of such materials due to its reactive functional groups.

Role as a Precursor for Novel Materials with Tailored Properties

Phenylurea derivatives, including this compound, serve as valuable precursors in the synthesis of new materials. The presence of the reactive hydroxyl and urea (B33335) groups allows for a variety of chemical modifications and polymerizations. For instance, phenylurea compounds can be synthesized by reacting an aniline (B41778) with urea in the presence of an acid catalyst. iglobaljournal.com This fundamental reaction can be adapted to create a wide array of derivatives with specific functionalities. The general synthetic utility and broad pharmacological properties of urea derivatives have spurred interest in their further modification to create novel compounds. iglobaljournal.com

The synthesis of various phenylurea derivatives has been explored for applications such as potent antitumor agents. nih.govresearchgate.net In these studies, the core phenylurea structure is modified to enhance specific properties, demonstrating the potential to tailor materials for targeted functions. nih.gov For example, the synthesis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs highlights how modifications to the phenylurea backbone can lead to compounds with significant biological activity. nih.gov

Potential for Incorporation into Polymeric Systems

The incorporation of urea and thiourea (B124793) functionalities into polymeric systems is a well-established strategy for developing materials with enhanced properties. Thioureas, which are structurally similar to ureas with a sulfur atom replacing the oxygen, are known to act as building blocks for various heterocyclic compounds and are used in the production of flame-retardant resins and vulcanization accelerators. wikipedia.org They can also initiate redox polymerization of vinyl monomers. tandfonline.com